Seneganolide

Vue d'ensemble

Description

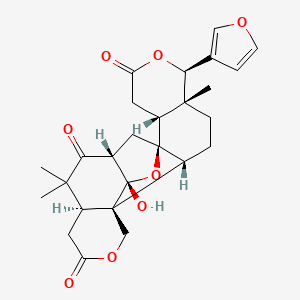

Seneganolide is a compound that is isolated from the heartwoods of Khaya senegalensis . It is a type of Triterpenoids and is usually found in powder form . It has been identified to have insect antifeeding activity .

Molecular Structure Analysis

Seneganolide has a molecular formula of C26H30O8 and a molecular weight of 470.5 g/mol . It contains a total of 70 bonds, including 40 non-H bonds, 8 multiple bonds, 1 rotatable bond, 3 double bonds, 5 aromatic bonds, 3 five-membered rings, 5 six-membered rings, 1 eight-membered ring, 3 nine-membered rings, 3 ten-membered rings, 2 twelve-membered rings, 2 aliphatic esters, and 1 aliphatic ketone .Applications De Recherche Scientifique

Insect Antifeedant

Seneganolide, a new mexicanolide type rings B,D-seco limonoid, was isolated as an insect antifeedant from the stem bark of Kyaya senegalensis (Meliaceae) . The antifeedant activity was tested by a conventional leaf disk method . This suggests that Seneganolide could be used in pest control and plant protection.

Cytotoxicity

Seneganolide A, along with other limonoids, was isolated from the fruits of Khaya ivorensis . All these compounds were evaluated for their cytotoxicity against five tumor cell lines . This indicates that Seneganolide could have potential applications in cancer research and treatment.

Structural Diversity and Bioactivity

Meliaceous limonoids, the major metabolites of the Meliaceae family, have attracted great interest in the natural products field due to their structural diversity and broad range of bioactivities . As a member of this family, Seneganolide contributes to this diversity and could be used in various bioactivity studies.

Mécanisme D'action

- Seneganolide primarily targets the large intestine and is used as a laxative to treat constipation .

- Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

- It stimulates peristaltic activity in the intestine by directly affecting the intestinal mucosa or nerve plexus, thereby increasing motility .

- PGE2 is involved in inflammation and smooth muscle contraction, which contributes to increased intestinal motility and defecation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Propriétés

IUPAC Name |

(1S,2R,6R,7R,10R,11S,16S,19S,20S)-6-(furan-3-yl)-20-hydroxy-7,17,17-trimethyl-5,13,21-trioxahexacyclo[17.2.1.01,10.02,7.011,16.011,20]docosane-4,14,18-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)16-8-18(27)32-12-24(16)15-4-6-23(3)17(9-19(28)33-21(23)13-5-7-31-11-13)25(15)10-14(20(22)29)26(24,30)34-25/h5,7,11,14-17,21,30H,4,6,8-10,12H2,1-3H3/t14-,15+,16-,17+,21-,23+,24+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOKSDWKSSMHBF-MQELVVIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)OCC23C4CCC5(C(C46CC(C1=O)C3(O6)O)CC(=O)OC5C7=COC=C7)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@@]4([C@@H]1CC(=O)O[C@H]2C5=COC=C5)C[C@H]6C(=O)C([C@H]7[C@@]3([C@]6(O4)O)COC(=O)C7)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Seneganolide and where is it found?

A1: Seneganolide is a naturally occurring limonoid, specifically classified as a mexicanolide, known for its insect antifeedant properties. [, ] It was first isolated from the stem bark of the Khaya senegalensis tree, also known as African mahogany. [] This tree species is predominantly found in African countries. [] Later, Seneganolide was also isolated from the fruits of Khaya senegalensis growing in Vietnam. []

Q2: How does Seneganolide exhibit its insect antifeedant activity?

A2: While the exact mechanism of action of Seneganolide remains to be fully elucidated, its antifeedant activity was demonstrated through a conventional leaf disk method. [] This suggests that Seneganolide likely interacts with the insect's chemoreceptors, deterring them from feeding on treated plant material. Further research is needed to understand the specific molecular targets and downstream effects of Seneganolide in insects.

Q3: What is the chemical structure of Seneganolide?

A3: Seneganolide is a unique mexicanolide with a rings B,D-seco limonoid structure. [] Unfortunately, the specific molecular formula and weight are not provided in the given abstracts. To determine the spectroscopic data, one would need to refer to the full research articles.

Q4: Besides its antifeedant activity, has Seneganolide been investigated for other biological activities?

A4: Interestingly, while initially identified as an antifeedant, Seneganolide's co-isolation with other limonoids possessing cytotoxic activities [] hints at its potential for broader biological activity. Further research is necessary to explore these possibilities and uncover potential applications in other fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.